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Compound of Interest

Compound Name: Bis(2,6-dimethylphenyl)phosphane

CAS No.: 647828-36-2

Cat. No.: B3055437 Get Quote

Executive Summary & Compound Identity
Bis(2,6-dimethylphenyl)phosphane (often abbreviated as

or

) is a bulky, electron-rich secondary phosphine. It serves as a critical intermediate in the
synthesis of sterically demanding ligands (e.g., diphosphines, pincer ligands) used in
homogeneous catalysis.

Unlike simple triphenylphosphine, the presence of ortho-methyl groups on the phenyl rings

imparts significant steric protection to the phosphorus center. This structural feature dictates its

unique solubility profile and enhanced stability compared to less hindered secondary

phosphines, although it remains air-sensitive.
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Property Detail

IUPAC Name Bis(2,6-dimethylphenyl)phosphane

Common Synonyms Bis(2,6-xylyl)phosphine;

Molecular Formula

Molecular Weight 242.30 g/mol

Physical State
Viscous oil or low-melting solid (depending on

purity/temperature)

Air Sensitivity
High (Oxidizes to phosphine oxide/phosphinic

acid)

Solubility Profile in Organic Solvents[1]
The solubility of Bis(2,6-dimethylphenyl)phosphane is governed by its high lipophilicity and

the "grease-ball" effect of the four methyl groups, which facilitate interaction with non-polar and

moderately polar solvents.

Quantitative Solubility Assessment
Note: Values are based on standard application concentrations (0.1 M – 1.0 M) at 25°C under

inert atmosphere.
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Solvent Class Specific Solvent Solubility Rating
Application
Context

Ethers Tetrahydrofuran (THF) High (> 1.0 M)

Preferred solvent for

lithiation/deprotonatio

n reactions.

Diethyl Ether (

)
High (> 1.0 M)

Excellent for

extraction and low-

temp synthesis.

1,4-Dioxane High
Used for higher boiling

point applications.

Aromatics Toluene High (> 1.0 M)

Standard solvent for

storage and high-temp

cross-coupling.

Benzene High

Good solubility,

though often avoided

due to toxicity.

Chlorinated
Dichloromethane

(DCM)
High

Excellent for

transport/analysis;

avoid for long-term

storage (potential

quaternization).

Chloroform (

)
High

Useful for NMR

analysis (

).

Alkanes Hexanes / Pentane Moderate to High

Solubility is

temperature-

dependent. Soluble at

RT; often precipitates

at -78°C (useful for

purification).

Alcohols Methanol / Ethanol Low / Sparingly Poor solubility. Often

used to precipitate
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oxide impurities or

wash crude products.

Polar Aprotic
Acetonitrile (

)
Moderate

Can be used, but

phase separation may

occur at high

concentrations or low

temps.

Aqueous Water Insoluble

Hydrophobic. Reacts

slowly with dissolved

in water.

Critical Solubility Logic
The ortho-methyl groups create a hydrophobic shell around the phosphorus atom.

Lipophilicity: The hydrocarbon bulk dominates the dipole moment of the P-H bond, making

the compound immiscible with water and highly compatible with non-polar solvents (Toluene,

Hexanes).

Steric Hindrance: The bulk prevents tight packing in the solid state, generally enhancing

solubility in organic media compared to planar analogs like diphenylphosphine (

).

Mechanistic Visualization: Solvation & Stability[4]
The following diagram illustrates the logical flow of solvent selection based on the chemical

interaction between the solvent and the

molecule.
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Caption: Solvation logic flow showing the compatibility of Bis(2,6-dimethylphenyl)phosphane
with various solvent classes based on intermolecular forces.

Handling, Stability, and Experimental Protocols
Air Sensitivity & Oxidation
While the steric bulk of the 2,6-dimethyl groups provides kinetic stabilization against

dimerization, it does not render the secondary phosphine air-stable.

Primary Degradation Pathway: Oxidation of the P-H bond to form the secondary phosphine

oxide (

) or phosphinic acid (

).

Visual Indicator: Pure phosphane is typically clear/colorless to pale yellow. Oxidation often

leads to cloudiness or the formation of white solids (oxides) which are less soluble in

alkanes.
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Caption: Degradation pathway of secondary phosphanes upon air exposure, leading to polarity

changes and solubility shifts.

Protocol: Preparation of a Standard Solution (1.0 M in
THF)
Objective: Create a stable stock solution for use as a ligand precursor.

Reagents:

Bis(2,6-dimethylphenyl)phosphane (isolated oil/solid).

Anhydrous THF (degassed, stored over molecular sieves).

Equipment:
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Schlenk flask (flame-dried).

Nitrogen/Argon manifold.

Cannula or gas-tight syringe.

Step-by-Step Procedure:

Inert Environment: Transfer the Schlenk flask containing the phosphane into a glovebox or

cycle 3x with vacuum/Argon on a Schlenk line.

Solvent Addition: Add anhydrous THF via syringe against a counter-flow of Argon.

Calculation: For 1.0 g of Phosphane (MW ~242.3 g/mol ), add ~4.1 mL of THF to achieve

~1.0 M concentration.

Dissolution: Swirl gently. The compound should dissolve rapidly at room temperature.

Troubleshooting: If the solution is cloudy, it indicates partial oxidation. Filter through a

celite plug (under Argon) to remove insoluble oxides.

Storage: Store in a Schlenk tube with a Teflon valve (Young's tap) at -20°C.

Shelf Life: Stable for months if strictly excluded from air and moisture.

Protocol: Purification via Recrystallization
Objective: Remove phosphine oxide impurities.

Dissolution: Dissolve the crude phosphane in a minimum amount of hot Toluene (approx.

60°C) under Argon.

Precipitation: Slowly add degassed Hexane (ratio 1:1 or 1:2 Toluene:Hexane) while stirring.

Cooling: Allow the solution to cool to room temperature, then place in a freezer (-20°C to

-30°C) overnight.

Filtration: The phosphine oxide impurities (more polar) often precipitate first or stick to the

glass, while the secondary phosphane remains in solution or crystallizes out as clean
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crystals depending on concentration.

Note: If the phosphane is an oil, this method is used to precipitate the impurities (oxides),

filtering the supernatant to recover the pure phosphane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemrxiv.org [chemrxiv.org]

2. Organic Syntheses Procedure [orgsyn.org]

To cite this document: BenchChem. [Technical Guide: Solubility & Handling of Bis(2,6-
dimethylphenyl)phosphane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3055437#solubility-of-bis-2-6-dimethylphenyl-
phosphane-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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